molecular formula C13H19NO5 B3104105 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid CAS No. 146033-29-6

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid

Cat. No. B3104105
CAS RN: 146033-29-6
M. Wt: 269.29 g/mol
InChI Key: KPYALAYNQQCHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 903094-62-2 . It has a molecular weight of 241.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid . The InChI code is 1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.24 . It is a powder that is stored at room temperature .

Mechanism of Action

Boc-L-Fmoc-OH is a derivative of proline, which is an amino acid that is commonly found in peptides and proteins. When Boc-L-Fmoc-OH is incorporated into a peptide or protein, it can affect the structure and function of the molecule. For example, it can influence the conformation of the peptide or protein and its ability to interact with other molecules.
Biochemical and Physiological Effects:
Boc-L-Fmoc-OH does not have any known biochemical or physiological effects on its own. However, when it is incorporated into a peptide or protein, it can affect the biochemical and physiological properties of the molecule. For example, it can influence the stability, solubility, and activity of the peptide or protein.

Advantages and Limitations for Lab Experiments

Boc-L-Fmoc-OH is a widely used building block for the synthesis of peptides and proteins. It has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the use of Boc-L-Fmoc-OH in scientific research. One area of interest is the development of new methods for the synthesis of peptides and proteins using Boc-L-Fmoc-OH as a building block. Another area of interest is the use of Boc-L-Fmoc-OH in the development of new drugs and therapies. Finally, there is also interest in the use of Boc-L-Fmoc-OH in the study of protein folding and misfolding, which is an important area of research in the field of protein biochemistry.

Scientific Research Applications

Boc-L-Fmoc-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are important molecules in biological systems and are involved in a wide range of processes such as cell signaling, enzyme catalysis, and immune response. The ability to synthesize peptides and proteins in the laboratory allows researchers to study their structure and function and to develop new drugs and therapies.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3-[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYALAYNQQCHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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